Cas no 182808-04-4 (Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate)
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
- VIKJMUYUUPEQNN-UHFFFAOYSA-N
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- methyl 4-amino-5-chloro-2,3-di-hydro-7-benzofurancarboxylate
- 182808-04-4
- AKOS037649036
- methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
- R4J5A46KQD
- MFCD32214874
- CS-0163219
- SCHEMBL5042523
- Methyl4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- D81034
- BS-16347
- 7-Benzofurancarboxylic acid, 4-amino-5-chloro-2,3-dihydro-, methyl ester
- Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
- Inchi: 1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3
- InChI Key: VIKJMUYUUPEQNN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)C2=C(C=1N)CCO2
Computed Properties
- Exact Mass: 227.0349209g/mol
- Monoisotopic Mass: 227.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6
- XLogP3: 1.7
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 425.1±45.0 °C at 760 mmHg
- Flash Point: 210.9±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M332848-10mg |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 10mg |
$144.00 | 2023-05-17 | ||
| TRC | M332848-50mg |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 50mg |
$586.00 | 2023-05-17 | ||
| TRC | M332848-100mg |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 100mg |
$ 800.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41320-250mg |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 250mg |
¥704.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41320-1g |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 1g |
¥1897.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41320-100mg |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 100mg |
¥414.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI152-100mg |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 100mg |
560CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI152-250mg |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 250mg |
1541CNY | 2021-05-07 | |
| Ambeed | A1149887-100mg |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 100mg |
$55.0 | 2025-02-21 | |
| Ambeed | A1149887-250mg |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
182808-04-4 | 97% | 250mg |
$92.0 | 2025-02-21 |
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Suppliers
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No. 182808-04-4): A Comprehensive Overview
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, identified by its CAS number 182808-04-4, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a benzofuran core with substituents that include an amino group, a chloro group, and a carboxylate ester, has garnered attention due to its potential applications in drug discovery and development. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules.
The structural features of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate make it a versatile intermediate for synthesizing more complex pharmacophores. The presence of the amino group at the 4-position and the chloro group at the 5-position introduces opportunities for further functionalization, enabling the creation of derivatives with tailored biological activities. This compound's relevance is further underscored by its potential role in modulating biological pathways relevant to inflammation, cancer, and neurodegenerative diseases.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic compounds in drug design. The benzofuran core of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is known to exhibit favorable interactions with biological targets due to its aromaticity and planarity. These properties make it an attractive candidate for developing small-molecule inhibitors that can bind to specific enzymes or receptors.
In the context of current research, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate has been investigated for its potential as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against kinases and other enzymes implicated in disease pathways. The carboxylate ester moiety provides a handle for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The chloro substituent on the benzofuran ring is particularly noteworthy, as it can participate in various chemical reactions that are pivotal for drug development. For example, it can undergo nucleophilic substitution reactions to introduce new functional groups or be used in cross-coupling reactions to extend the molecular framework. These reactivity patterns make Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate a valuable building block in synthetic organic chemistry.
Moreover, the amino group at the 4-position offers additional possibilities for derivatization. It can be acylated, alkylated, or subjected to other transformations to create molecules with enhanced binding affinity or selectivity. Such modifications are crucial for optimizing drug candidates and improving their therapeutic efficacy while minimizing side effects.
The compound's potential applications extend beyond oncology and inflammation research. Emerging studies suggest that Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate may have relevance in addressing neurodegenerative disorders. The benzofuran scaffold is structurally similar to several known neuroprotective agents, suggesting that derivatives of this compound could exhibit comparable biological effects. Further investigation into its mechanism of action could open new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
From a synthetic perspective, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate serves as a versatile intermediate that can be incorporated into more complex molecules through multiple synthetic pathways. The availability of this compound allows researchers to rapidly explore different structural motifs without having to start from scratch. This efficiency is particularly valuable in high-throughput screening programs where large libraries of compounds need to be generated and tested for biological activity.
The growing interest in heterocyclic compounds like Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate underscores their importance as key components in modern drug discovery. The ability to modify these molecules in multiple ways provides chemists with unparalleled flexibility when designing new therapeutic agents. As research continues to uncover new biological targets and mechanisms of disease, compounds such as this one will remain indispensable tools for developing innovative treatments.
In conclusion, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No. 182808-04-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for generating novel bioactive molecules through diverse synthetic strategies. As our understanding of disease mechanisms evolves and new technologies emerge, this compound will continue to play a crucial role in advancing therapeutic innovation.
182808-04-4 (Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)